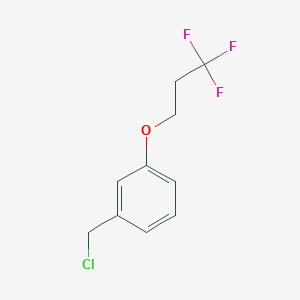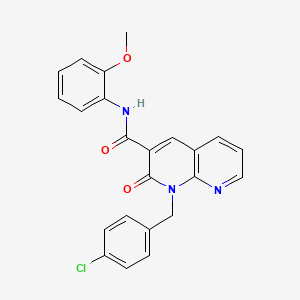
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene, also known as CTB, is a chemical compound that has been widely used in scientific research. This compound is a benzene derivative that has a chloromethyl group and a trifluoropropoxy group attached to it. CTB has been studied for its various applications in the field of neuroscience and has been found to be useful in tracing neural pathways in the brain.
Mechanism of Action
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene is taken up by neurons and transported in a retrograde direction towards the cell body. The transport of this compound occurs through the axonal transport system, which is a specialized mechanism for the transport of proteins and other molecules along the length of the axon. This compound is transported by the dynein motor protein, which moves along the microtubules present in the axon.
Biochemical and Physiological Effects:
This compound has been found to be non-toxic and does not have any significant physiological effects. It is taken up by neurons and transported along the axon without affecting the normal functioning of the neuron. This compound has been used in various animal models to study neural circuits and has not been found to cause any adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene in lab experiments are its ability to trace neural pathways in the brain, its non-toxic nature, and its high sensitivity. This compound has been used in various animal models to study neural circuits and has been found to be a useful tool in neuroscience research. The limitations of this compound are its inability to differentiate between different types of neurons and its limited ability to trace long-distance neural pathways.
Future Directions
There are several future directions for the use of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene in scientific research. One direction is the development of new retrograde tracers that can differentiate between different types of neurons and trace long-distance neural pathways. Another direction is the use of this compound in combination with other tracers to study the connectivity of neural circuits in more detail. The development of new imaging techniques that can detect this compound in vivo is also an area of future research. Overall, this compound has been a useful tool in neuroscience research and has the potential to contribute to further discoveries in the field.
Synthesis Methods
The synthesis of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene involves the reaction of 1-chloromethyl-3-nitrobenzene with 3,3,3-trifluoropropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions and the product is obtained in good yields after purification.
Scientific Research Applications
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene has been extensively used in scientific research as a retrograde tracer to study neural pathways in the brain. It is taken up by neurons and transported in a retrograde direction towards the cell body. This property of this compound has been utilized to study the connectivity of different brain regions and to map neural circuits.
properties
IUPAC Name |
1-(chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c11-7-8-2-1-3-9(6-8)15-5-4-10(12,13)14/h1-3,6H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVVVQXKXSNIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)

![5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2896728.png)
![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)



![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)
![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)

![Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2896741.png)
